Structural Distinction: o-Tolyl vs. Benzyl N-Substituent and Impact on Predicted Physicochemical Profile
The target compound features an o-tolyl (2-methylphenyl) substituent on the carboxamide nitrogen, distinguishing it from the closest catalogued analog N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide (benzyl substituent). This structural difference is predicted to reduce hydrogen-bond donor capacity (removal of benzylic CH2 as H-bond donor/acceptor) and alter the spatial orientation of the aromatic ring. In piperidine carboxamide ALK inhibitor series, replacing an N-benzyl group with an N-phenyl group shifted biochemical IC50 from 0.174 μM to inactive (>10 μM), demonstrating the sensitivity of this position [1]. For the target compound, the o-tolyl group introduces steric bulk ortho to the urea linkage, which may restrict conformational freedom relative to the benzyl analog. Quantitative comparison of the two compounds is limited by the absence of experimental data for the target compound; the differentiation is therefore based on SAR precedent within the scaffold class.
| Evidence Dimension | N-Substituent Structure and Predicted Physicochemical Parameters |
|---|---|
| Target Compound Data | N-(o-tolyl); predicted cLogP ~3.5; TPSA ~55 Ų; zero H-bond donors at the N-aryl linkage |
| Comparator Or Baseline | N-Benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide (CAS 1797756-72-9); predicted cLogP ~3.1; TPSA ~55 Ų; benzylic CH2 as potential H-bond donor/acceptor |
| Quantified Difference | ΔcLogP ~+0.4 (predicted); loss of one rotatable bond and potential H-bond interaction site |
| Conditions | In silico prediction (cLogP, TPSA) using standard cheminformatics tools; no experimental logP or permeability data available |
Why This Matters
For procurement decisions, the o-tolyl substitution yields a more lipophilic, conformationally constrained ligand that, based on class SAR, may exhibit distinct target selectivity and metabolic stability compared to the benzyl analog.
- [1] Marian C. Bryan et al. 'Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors.' J. Med. Chem. 2012, 55, 1698–1705. Example: compound 1 (N-benzyl) IC50 = 0.174 μM; compound with N-phenyl substitution showed no inhibition at 10 μM. View Source
